molecular formula C26H35N3O7 B14072366 Boc-Trp(Boc)-Pro-OH

Boc-Trp(Boc)-Pro-OH

Cat. No.: B14072366
M. Wt: 501.6 g/mol
InChI Key: UWHWIAXIOUBLSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Boc-Trp(Boc)-Pro-OH: is a compound that belongs to the class of protected amino acids. It is a derivative of tryptophan and proline, where the amino groups are protected by tert-butyloxycarbonyl (Boc) groups. This protection is crucial in peptide synthesis to prevent unwanted side reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Boc-Trp(Boc)-Pro-OH typically involves the protection of the amino groups of tryptophan and proline with Boc groups. The process begins with the reaction of tryptophan and proline with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc groups .

Industrial Production Methods: In industrial settings, the synthesis of this compound can be scaled up using similar methods. The use of continuous flow reactors and automated peptide synthesizers can enhance the efficiency and yield of the process. The reaction conditions are optimized to ensure complete protection of the amino groups and to minimize side reactions .

Chemical Reactions Analysis

Types of Reactions: Boc-Trp(Boc)-Pro-OH undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: Boc-Trp(Boc)-Pro-OH is widely used in peptide synthesis as a building block. Its protected amino groups allow for selective reactions, making it valuable in the synthesis of complex peptides .

Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. The protected amino acids can be incorporated into peptides that mimic natural substrates or inhibitors .

Medicine: In medicinal chemistry, this compound is used in the development of peptide-based drugs. The protected amino acids help in the synthesis of peptides with improved stability and bioavailability .

Industry: In the pharmaceutical industry, this compound is used in the large-scale synthesis of therapeutic peptides. Its use in automated peptide synthesizers enhances the efficiency and yield of peptide production .

Mechanism of Action

The mechanism of action of Boc-Trp(Boc)-Pro-OH involves the protection of amino groups by Boc groups. This protection prevents unwanted side reactions during peptide synthesis. The Boc groups can be selectively removed under acidic conditions, allowing for the controlled synthesis of peptides .

Molecular Targets and Pathways: The molecular targets of this compound are the amino groups of tryptophan and proline. The Boc groups protect these amino groups, allowing for selective reactions during peptide synthesis .

Properties

Molecular Formula

C26H35N3O7

Molecular Weight

501.6 g/mol

IUPAC Name

1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]propanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C26H35N3O7/c1-25(2,3)35-23(33)27-18(21(30)28-13-9-12-20(28)22(31)32)14-16-15-29(24(34)36-26(4,5)6)19-11-8-7-10-17(16)19/h7-8,10-11,15,18,20H,9,12-14H2,1-6H3,(H,27,33)(H,31,32)

InChI Key

UWHWIAXIOUBLSO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CN(C2=CC=CC=C21)C(=O)OC(C)(C)C)C(=O)N3CCCC3C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.